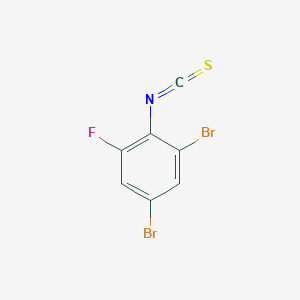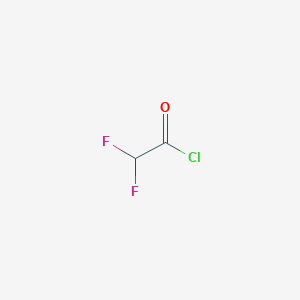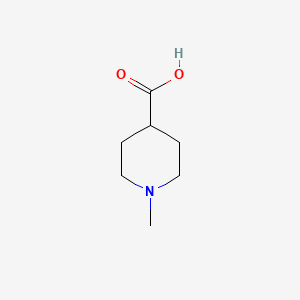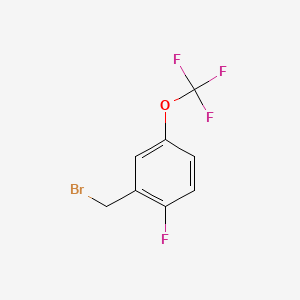
2-氟-5-(三氟甲氧基)苄基溴
描述
2-Fluoro-5-(trifluoromethoxy)benzyl bromide is a chemical compound that is part of a broader class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms attached to an aromatic ring, which can significantly alter the chemical and physical properties of the molecule. The trifluoromethoxy group (-OCF3) is a highly electronegative substituent that can influence the reactivity of the benzyl bromide moiety.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of fluorine. In the case of 2-fluoro-5-(trifluoromethoxy)benzyl bromide, a potential synthetic route could involve the direct fluorination of a precursor aromatic compound or the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) . Another approach could involve the halogen-metal exchange reaction using organolithium intermediates, as described for the synthesis of various ortho-substituted derivatives from (trifluoromethoxy)benzene .
Molecular Structure Analysis
The molecular structure of 2-fluoro-5-(trifluoromethoxy)benzyl bromide would be expected to show a planar aromatic ring with the fluorine and trifluoromethoxy substituents affecting the electron density distribution. The presence of these groups could also influence the conformational preferences of the molecule, as seen in the crystal structures of related compounds .
Chemical Reactions Analysis
The reactivity of 2-fluoro-5-(trifluoromethoxy)benzyl bromide would likely be dominated by the benzyl bromide moiety, which is a good leaving group in nucleophilic substitution reactions. The fluorine and trifluoromethoxy groups could also participate in various chemical reactions, such as nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the nucleophiles involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoro-5-(trifluoromethoxy)benzyl bromide would be influenced by the presence of the fluorine atoms and the trifluoromethoxy group. These substituents would increase the molecule's electronegativity, potentially leading to higher reactivity and a lower boiling point compared to non-fluorinated analogs. The compound's solubility in organic solvents would likely be high due to the presence of the benzyl group .
科学研究应用
农药应用
“2-氟-5-(三氟甲氧基)苄基溴”在农药领域得到应用 . 由于其独特的化学结构,它可以用于合成各种农药。 氟原子和溴原子的存在使其成为合成各种农药的多功能中间体。
医药应用
该化合物在医药领域也有应用 . 苄基溴基团的存在使其成为合成各种药物的有用构建块。 例如,它可以在某些类型的药物合成中用作烷基化剂 .
染料应用
“2-氟-5-(三氟甲氧基)苄基溴”在染料领域得到应用 . 苄基溴基团的存在可以促进偶氮染料的形成,偶氮染料在纺织工业中得到广泛应用。
吡咯并嘧啶的合成
该化合物可用于合成2-吡咯并嘧啶 . 吡咯并嘧啶是一类化合物,已显示出有希望的生物活性,包括抗癌和抗病毒特性。
咪唑并嘧啶酮的合成
“2-氟-5-(三氟甲氧基)苄基溴”可在8-烷基化咪唑并嘧啶酮的合成中用作烷基化剂 . 这些化合物以其多样的生物活性而闻名。
普拉格雷的合成
该化合物可用于合成普拉格雷 , 一种用于预防急性冠脉综合征或接受经皮冠状动脉介入治疗患者血栓形成的药物。
安全和危害
“2-Fluoro-5-(trifluoromethoxy)benzyl bromide” is classified as a dangerous substance. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . If swallowed, one should rinse the mouth and not induce vomiting . It should be stored away from strong oxidizing agents, in cool, dry conditions in well-sealed containers .
作用机制
Target of Action
It is known that this compound is used in the agrochemical, pharmaceutical, and dyestuff fields .
Mode of Action
It is likely that the compound interacts with its targets through the bromide group, which is a common leaving group in organic reactions. This allows the compound to participate in various chemical reactions, potentially leading to changes in the target molecules .
Biochemical Pathways
Given its use in the pharmaceutical and agrochemical fields, it can be inferred that the compound may interact with a variety of biochemical pathways, potentially leading to downstream effects .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
Given its use in the pharmaceutical and agrochemical fields, it can be inferred that the compound may have a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide . For instance, the compound should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers to maintain its stability . The compound’s action and efficacy could also be influenced by factors such as temperature, pH, and the presence of other chemicals .
生化分析
Biochemical Properties
2-Fluoro-5-(trifluoromethoxy)benzyl bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be used in the synthesis of other compounds, which may involve interactions with enzymes that facilitate these chemical reactions . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the modification of enzyme activity.
Cellular Effects
The effects of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it may impact cell signaling pathways by interacting with receptors or other signaling molecules.
Molecular Mechanism
At the molecular level, 2-Fluoro-5-(trifluoromethoxy)benzyl bromide exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions but may degrade over time when exposed to strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound may cause severe skin burns and eye damage, indicating its potential toxicity . Threshold effects observed in these studies suggest that there is a dosage range within which the compound can be used safely without causing significant harm.
Metabolic Pathways
2-Fluoro-5-(trifluoromethoxy)benzyl bromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in its metabolism.
Transport and Distribution
The transport and distribution of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide within cells and tissues are critical for its biological activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic processes.
属性
IUPAC Name |
2-(bromomethyl)-1-fluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOISGBFWQAPLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382583 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86256-24-8 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



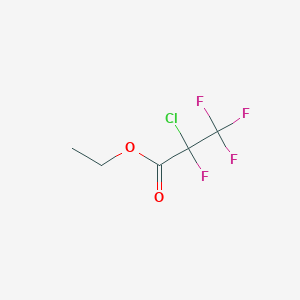


![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)
![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)
![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)


